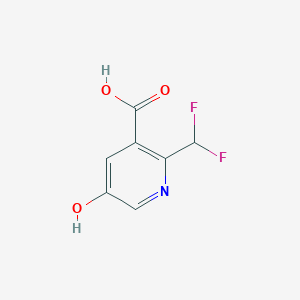
2-(Difluoromethyl)-5-hydroxypyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-5-hydroxypyridine-3-carboxylic acid is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The presence of both hydroxyl and carboxylic acid functional groups, along with the difluoromethyl moiety, imparts unique chemical properties to this compound, making it a valuable building block for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-hydroxypyridine-3-carboxylic acid typically involves the difluoromethylation of pyridine derivatives. One common method is the radical difluoromethylation of 5-hydroxypyridine-3-carboxylic acid using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions . The reaction is usually carried out in the presence of a radical initiator and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and high-throughput screening of catalysts are common strategies in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-5-hydroxypyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-(Difluoromethyl)-5-oxopyridine-3-carboxylic acid.
Reduction: Formation of 2-(Difluoromethyl)-5-hydroxypyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethyl)-5-hydroxypyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group mimics hydroxyl or thiol groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as increased stability and solubility
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-hydroxypyridine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-5-hydroxypyridine-3-carboxylic acid
- 2-(Difluoromethyl)-4-hydroxypyridine-3-carboxylic acid
- 2-(Difluoromethyl)-5-hydroxybenzoic acid
Comparison: 2-(Difluoromethyl)-5-hydroxypyridine-3-carboxylic acid is unique due to the specific positioning of the difluoromethyl group on the pyridine ring, which influences its reactivity and binding properties. Compared to its trifluoromethyl counterpart, the difluoromethyl group provides a different balance of lipophilicity and hydrogen bonding potential, making it suitable for distinct applications .
Properties
Molecular Formula |
C7H5F2NO3 |
|---|---|
Molecular Weight |
189.12 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-hydroxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5F2NO3/c8-6(9)5-4(7(12)13)1-3(11)2-10-5/h1-2,6,11H,(H,12,13) |
InChI Key |
DIPDOJPWIACVCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















